molecular formula C15H10F2N6O2 B2811368 2-(4-(3,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396767-04-6

2-(4-(3,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2811368
CAS No.: 1396767-04-6
M. Wt: 344.282
InChI Key: XRXDXCAVKXJBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(3,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, and a difluorobenzamido group, which can impart specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the amide bond: The reaction between 3,4-difluorobenzoic acid and 4-aminobenzoic acid under dehydrating conditions to form 3,4-difluorobenzamido-4-aminobenzoic acid.

    Cyclization to form the tetrazole ring: The intermediate is then subjected to cyclization with sodium azide and triethyl orthoformate to form the tetrazole ring.

    Final coupling: The tetrazole intermediate is coupled with a suitable carboxylic acid derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new polymers, coatings, or other industrial materials due to its stability and reactivity.

Mechanism of Action

The exact mechanism of action of 2-(4-(3,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The difluorobenzamido group could enhance binding affinity or selectivity for certain targets, while the tetrazole ring might contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(3,4-dichlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide: Similar structure but with chlorine atoms instead of fluorine, which might alter its reactivity and biological activity.

    2-(4-(3,4-dimethylbenzamido)phenyl)-2H-tetrazole-5-carboxamide: Contains methyl groups instead of fluorine, potentially affecting its lipophilicity and metabolic stability.

    2-(4-(3,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxylic acid: A carboxylic acid derivative that might have different solubility and reactivity properties.

Uniqueness

The presence of the difluorobenzamido group in 2-(4-(3,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide makes it unique compared to its analogs. Fluorine atoms can significantly influence the electronic properties of the compound, potentially enhancing its stability, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-[4-[(3,4-difluorobenzoyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N6O2/c16-11-6-1-8(7-12(11)17)15(25)19-9-2-4-10(5-3-9)23-21-14(13(18)24)20-22-23/h1-7H,(H2,18,24)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXDXCAVKXJBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)F)F)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.